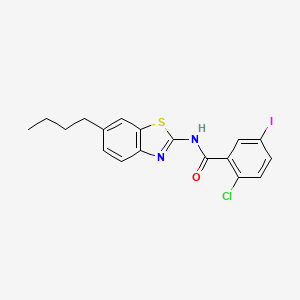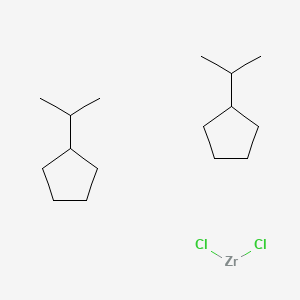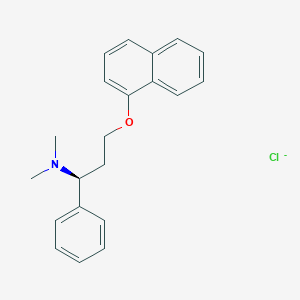
N-(2,3-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE is an organic compound with a complex structure that includes a carbamothioyl group attached to a dimethylphenyl ring and a methylbutanamide moiety
Métodos De Preparación
The synthesis of N-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with 3-methylbutanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction may require purification steps such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
N-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
N-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Mecanismo De Acción
The mechanism of action of N-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
N-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE can be compared with other similar compounds such as:
N-{[(2,4-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can lead to variations in its chemical and biological properties.
N-{[(2,5-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE:
N-{[(2,6-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE: This compound also shares a similar core structure but with different positional isomers, influencing its overall behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C14H21N3OS |
|---|---|
Peso molecular |
279.40 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenyl)-3-(3-methylbutanoylamino)thiourea |
InChI |
InChI=1S/C14H21N3OS/c1-9(2)8-13(18)16-17-14(19)15-12-7-5-6-10(3)11(12)4/h5-7,9H,8H2,1-4H3,(H,16,18)(H2,15,17,19) |
Clave InChI |
OZMBRLPRGQOKQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=S)NNC(=O)CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}benzoate](/img/structure/B15149256.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15149286.png)
![ethyl 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzoate](/img/structure/B15149296.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B15149303.png)

![N-[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149314.png)
![N-(4-chloro-2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15149319.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohex-1-ene-1-carboxylic acid](/img/structure/B15149323.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15149326.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide](/img/structure/B15149332.png)

![3-[4-(4-Methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanehydrazide](/img/structure/B15149334.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B15149339.png)
